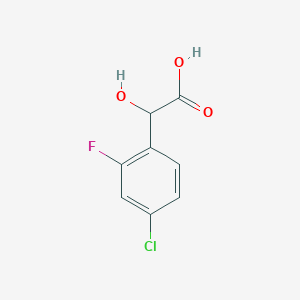

2-(4-Chloro-2-fluorophenyl)-2-hydroxyacetic acid

Übersicht

Beschreibung

“4-Chloro-2-fluorophenylboronic acid” is a chemical compound with the empirical formula C6H5BClFO2 . It’s typically used in laboratory settings .

Molecular Structure Analysis

The molecular weight of “4-Chloro-2-fluorophenylboronic acid” is 174.37 . The SMILES string representation is OB(O)C1=CC=C(Cl)C=C1F .Physical And Chemical Properties Analysis

The physical state of “4-Chloro-2-fluorophenylboronic acid” is solid . It has a melting point range of 233.5 - 235.5 °C and a boiling point of 289.2 °C .Wissenschaftliche Forschungsanwendungen

Molecularly Imprinted Polymers for Herbicide Detection

One study utilized 2-Chloro-4-hydroxyphenoxyacetic acid as an electroactive tracer in a ligand displacement assay involving molecularly imprinted polymer particles for the analysis of the herbicide 2,4-dichlorophenoxyacetic acid. This demonstrates the potential of structurally similar compounds in the development of specific detection systems for environmental monitoring of herbicides (Schöllhorn et al., 2000).

Synthesis of Halocresacins

Research on the synthesis of tris(2-hydroxyethyl)-ammonium 4-halo-2-methylphenoxyacetates (halocresacins), which are derivatives involving halo-substituted phenyl groups, showcases the diverse synthetic routes and potential pharmaceutical applications of compounds with fluorophenyl and chlorophenyl moieties (Voronkov et al., 2014).

Fluorescence Studies for Zn2+ Detection

A study on the complexation of Zn2+ by a specific fluorophore closely related to the structure of interest suggests the application of such compounds in the preparation and study of metal ion-specific fluorophores for analytical purposes (Coleman et al., 2010).

Electrochemical Degradation of Herbicides

Investigations into the electrochemical degradation of chloromethylphenoxy herbicides present insights into the environmental remediation capabilities and the electrochemical behaviors of chloro and fluoro-substituted phenyl compounds (Boye et al., 2006).

Anticancer Drug Intermediates

The synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid highlights the application of fluorophenyl compounds as intermediates in the production of biologically active anticancer drugs (Zhang et al., 2019).

Safety and Hazards

“4-Chloro-2-fluorophenylboronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Wirkmechanismus

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might also be used in such reactions.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst . The process involves oxidative addition and transmetalation .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the reaction leads to the formation of a new carbon-carbon bond .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the result of the reaction is the formation of a new carbon-carbon bond .

Action Environment

The success of suzuki–miyaura cross-coupling reactions, which this compound might be involved in, is attributed to their mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

2-(4-chloro-2-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKBYSVGPUCTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-2-fluorophenyl)-2-hydroxyacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

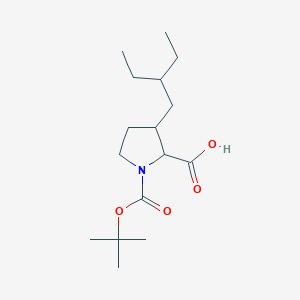

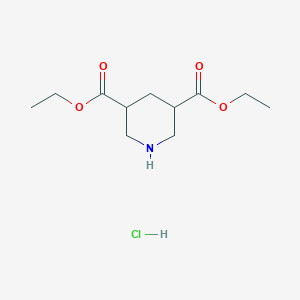

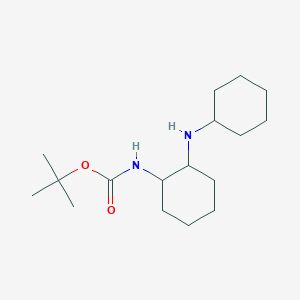

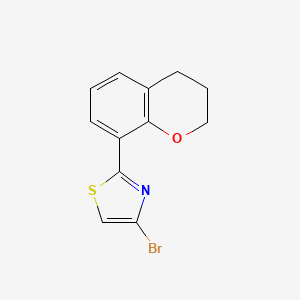

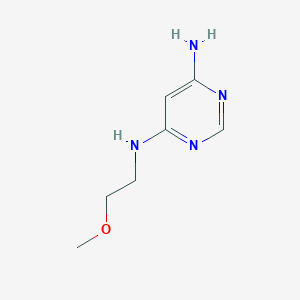

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)